molecular formula C8H6BrNO B13566804 2-(4-Bromo-2-hydroxyphenyl)acetonitrile

2-(4-Bromo-2-hydroxyphenyl)acetonitrile

Cat. No.: B13566804
M. Wt: 212.04 g/mol
InChI Key: CTWKIBIHPHNQSD-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H6BrNO It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a bromine atom at the 4-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromo-2-hydroxyphenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration steps . Another method includes the reaction of 4-bromo-2-hydroxybenzyl bromide with sodium cyanide in an organic solvent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-hydroxyphenyl)acetonitrile is unique due to the presence of both a bromine atom and a nitrile group on the phenyl ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

2-(4-bromo-2-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H6BrNO/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5,11H,3H2

InChI Key

CTWKIBIHPHNQSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)CC#N

Origin of Product

United States

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